molecular formula C14H11N3O2 B1206025 2-(4-Methoxyphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazole CAS No. 56352-93-3

2-(4-Methoxyphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazole

Cat. No. B1206025
CAS RN: 56352-93-3
M. Wt: 253.26 g/mol
InChI Key: WMIQKYZPVJCIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazole is a member of methoxybenzenes.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Some derivatives of 1,3,4-oxadiazole, including those with methoxyphenyl groups, have shown promising results in antimicrobial and antioxidant evaluations. For instance, compounds with oxadiazole fragments demonstrated moderate activity against certain microorganisms like Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli (Anusevičius et al., 2015).

Application in Corrosion Inhibition

  • 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole has been evaluated as a corrosion inhibitor for mild steel in sulfuric acid medium. This compound showed high efficiency in inhibiting corrosion, suggesting its potential application in industrial settings (Bouklah et al., 2006).

Pharmacological Potential

  • Derivatives of 1,3,4-oxadiazole have been studied for their potential in treating various diseases. Computational and pharmacological evaluations indicated that some derivatives might be effective in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Anticancer Activities

  • Novel derivatives of 1,3,4-oxadiazole, including those with a methoxyphenyl moiety, have been synthesized and evaluated for their anticancer activities. Some compounds demonstrated promising results against various human cancer cell lines (Ahsan & Shastri, 2015).

Application in Organic Light-Emitting Diodes

  • Certain bis(1,3,4-oxadiazole) systems, including derivatives with pyridine and oxadiazole, have been used in the fabrication of light-emitting diodes (LEDs), indicating their utility in electronic applications (Wang et al., 2001).

properties

CAS RN

56352-93-3

Product Name

2-(4-Methoxyphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazole

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C14H11N3O2/c1-18-12-6-4-10(5-7-12)13-16-17-14(19-13)11-3-2-8-15-9-11/h2-9H,1H3

InChI Key

WMIQKYZPVJCIPR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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